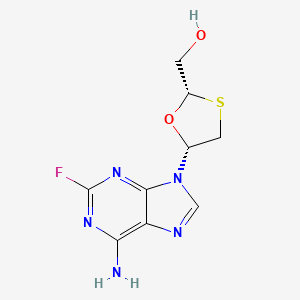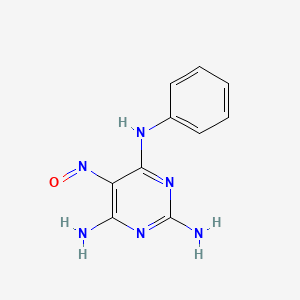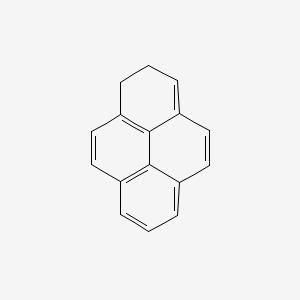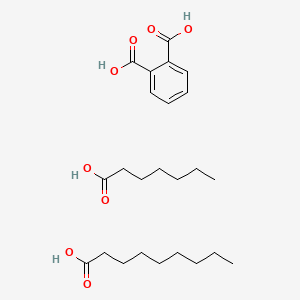
Dihydropyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydropyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is of significant interest due to its unique structural and electronic properties, which make it a valuable subject in various fields of scientific research, including organic chemistry, materials science, and photophysics.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dihydropyrene can be synthesized through several methods. One common approach involves the hydrogenation of pyrene, which can yield various hydrogenated derivatives depending on the reaction conditions. For instance, hydrogenation of pyrene can produce 4,5,9,10-tetrahydropyrene and 1,2,3,6,7,8-hexahydropyrene . The specific conditions, such as the choice of catalyst and temperature, play a crucial role in determining the product distribution.
Industrial Production Methods: While there is limited information on the large-scale industrial production of 1,2-dihydropyrene, the methods used in laboratory synthesis can be adapted for industrial purposes. This typically involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions: 1,2-Dihydropyrene undergoes various chemical reactions, including:
Oxidation: This reaction can convert 1,2-dihydropyrene back to pyrene or other oxidized derivatives.
Reduction: Further hydrogenation can lead to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve selective substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrene-4,5-dione, while substitution reactions can produce halogenated or nitrated pyrene derivatives.
科学的研究の応用
1,2-Dihydropyrene has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex polycyclic aromatic compounds and is used in studies of aromaticity and electronic properties.
Biology: Its derivatives are investigated for potential biological activities, including anticancer and antimicrobial properties.
Medicine: Some derivatives of 1,2-dihydropyrene are explored for their potential use in drug development.
作用機序
The mechanism by which 1,2-dihydropyrene and its derivatives exert their effects is largely dependent on their interaction with molecular targets. For instance, in biological systems, these compounds may interact with DNA or proteins, leading to various biological effects. The specific pathways involved can vary widely depending on the derivative and the context of its use.
類似化合物との比較
1,4-Dihydropyrene: Another hydrogenated derivative of pyrene, which has different structural and electronic properties.
Tetrahydropyrene: Includes compounds like 4,5,9,10-tetrahydropyrene, which have more hydrogen atoms added to the pyrene ring.
Uniqueness: 1,2-Dihydropyrene is unique due to its specific hydrogenation pattern, which affects its electronic properties and reactivity. This makes it particularly valuable in studies of aromaticity and in the development of materials with specific electronic characteristics .
特性
CAS番号 |
28779-32-0 |
|---|---|
分子式 |
C16H12 |
分子量 |
204.27 g/mol |
IUPAC名 |
1,2-dihydropyrene |
InChI |
InChI=1S/C16H12/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1,3-5,7-10H,2,6H2 |
InChIキー |
UUSUFQUCLACDTA-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


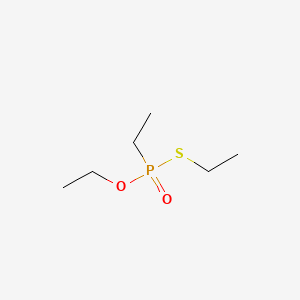
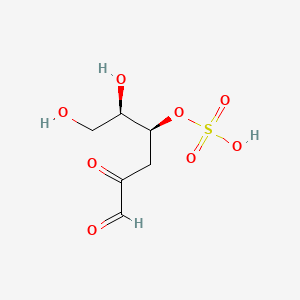
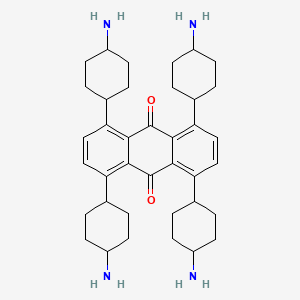
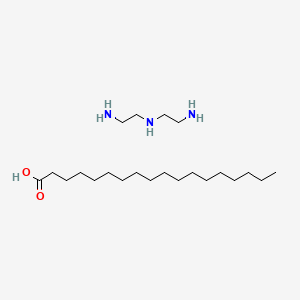

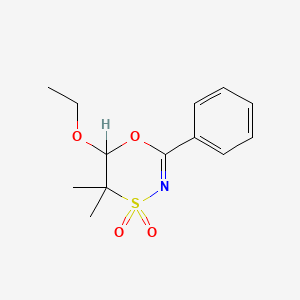
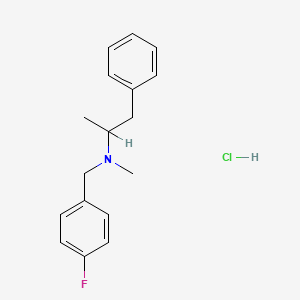
![4-amino-1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one](/img/structure/B12800568.png)
